tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(2-chlorophenyl)piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new chemical entities.
Biology: In biological research, tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further investigation.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl methyl(piperidin-4-yl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Comparison: While these compounds share structural similarities, such as the presence of a piperidine ring and a tert-butyl group, tert-Butyl (4-(2-chlorophenyl)piperidin-4-yl)(methyl)carbamate is unique due to the presence of the chlorophenyl group. This structural difference can lead to variations in chemical reactivity, biological activity, and potential applications. The chlorophenyl group may enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H25ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-chlorophenyl)piperidin-4-yl]-N-methylcarbamate |
InChI |
InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20(4)17(9-11-19-12-10-17)13-7-5-6-8-14(13)18/h5-8,19H,9-12H2,1-4H3 |
InChI Key |
GCKRLYQGXSQBKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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